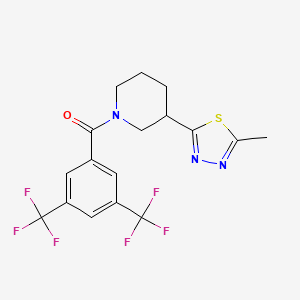

(3,5-双(三氟甲基)苯基)(3-(5-甲基-1,3,4-噻二唑-2-基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a unique compound characterized by its complex molecular structure. Known for its significant applications in various scientific fields, this compound showcases the intricate interplay of organic chemistry.

科学研究应用

Chemistry:: In organic synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure allows for versatile functionalization.

Biology:: Its biological activity is studied in pharmacology, particularly for its potential anti-inflammatory and antimicrobial properties.

Medicine:: The compound's derivatives are explored for developing therapeutic agents, targeting specific enzymes and receptors implicated in diseases.

Industry:: Utilized in the production of specialty chemicals, particularly in developing advanced materials with specific desired properties, such as high thermal stability and chemical resistance.

准备方法

Synthetic Routes and Reaction Conditions:: The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. Starting with the synthesis of the 3,5-bis(trifluoromethyl)benzene as the core structure, it undergoes electrophilic substitution and coupling reactions with the thiadiazolyl-piperidine moiety. The reactions are often conducted under inert atmosphere using catalysts such as palladium(II) acetate and bases like potassium carbonate at elevated temperatures.

Industrial Production Methods:: For industrial-scale production, advanced techniques such as continuous flow reactors are employed to ensure consistent yield and purity. Catalysts and reagents are carefully selected to optimize the reaction efficiency and minimize by-products.

化学反应分析

Types of Reactions::

Oxidation: The compound can undergo oxidation reactions, especially at the methanone group, potentially forming carboxyl or hydroxyl derivatives.

Reduction: The reduction reactions may target the thiadiazole ring, altering its electronic properties.

Substitution: Both the phenyl and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:: Reagents such as sodium borohydride for reduction, oxidizing agents like potassium permanganate, and various halides for substitution reactions are commonly used. These reactions typically occur under controlled temperatures ranging from 0°C to 100°C, depending on the desired transformation.

Major Products:: The primary products formed include modified phenyl or piperidine derivatives and occasionally ring-opened thiadiazole compounds, depending on the reaction pathway.

作用机制

The compound interacts with biological targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The thiadiazole ring is crucial in inhibiting specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

相似化合物的比较

Unique Attributes:: Compared to its peers, (3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone boasts enhanced electron-withdrawing trifluoromethyl groups, contributing to its high stability and reactivity.

Similar Compounds::(3,5-Dichlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Shares the thiadiazole and piperidine moiety but differs in electronic properties.

(4-Methylphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Variance in the phenyl substituent alters the compound's reactivity and interaction with biological targets.

This compound's versatility in scientific research makes it a valuable asset in various fields, and its unique structure opens the door to numerous applications and further exploration. Fascinating, right?

生物活性

The compound (3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C23H21F7N4O3

- Molecular Weight : 534.43 g/mol

- CAS Number : 1148113-53-4

The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the thiadiazole moiety. The trifluoromethyl group is known to enhance the pharmacodynamic properties of compounds by increasing lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy against various pathogens .

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, a related compound with a similar structure showed moderate activity against multiple bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 2 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| Compound A | 2 | MRSA |

| Compound B | 1 | Staphylococcus epidermidis |

| Compound C | 4 | Bacillus subtilis |

Anticancer Activity

The compound also shows promise in anticancer applications. Inhibitors targeting the NF-κB signaling pathway are critical in cancer therapy due to their role in cell proliferation and survival. A structurally similar compound was identified as a potent inhibitor of this pathway, demonstrating nanomolar activity against cancer cell lines .

Case Study: NF-κB Inhibition

In a study focusing on scaffold hopping from known IKKβ inhibitors, a derivative of the compound exhibited significant inhibition of the NF-κB pathway but was inactive in human IKKβ enzyme assays. This indicates potential for further optimization to enhance its anticancer efficacy while minimizing off-target effects .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Initial tests on human HEK-293 cells indicated that several derivatives exhibited cytotoxic effects at concentrations above 25 µg/mL. The least toxic compounds allowed over 20% cell viability at these concentrations, suggesting a need for further refinement in structure to reduce toxicity while maintaining biological activity .

Table 2: Cytotoxicity Data

| Compound Name | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound D | 9.15 | HEK-293 |

| Compound E | 7–8 | HEK-293 |

属性

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F6N3OS/c1-9-24-25-14(28-9)10-3-2-4-26(8-10)15(27)11-5-12(16(18,19)20)7-13(6-11)17(21,22)23/h5-7,10H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDXTRVTWCFHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F6N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。